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Compound of Interest

Compound Name:

2-chloro-N-(4-

methylphenyl)pyridine-3-

carboxamide

CAS No.: 56149-24-7

Cat. No.: B183175 Get Quote

Executive Summary
The 2-chloronicotinamide scaffold represents a "privileged structure" in medicinal chemistry

and agrochemical discovery. Its biological versatility stems from the unique electronic

environment of the pyridine ring: the electron-withdrawing chlorine at the C2 position adjacent

to the amide group creates a highly reactive electrophilic center, while also providing specific

steric interactions in protein binding pockets.

This guide analyzes the three primary domains of biological activity for this class:

Herbicidal Activity: High-potency inhibition of monocotyledonous weeds via N-alkoxy

modifications.

Antimicrobial & Antifungal Activity: Efficacy against resistant strains (S. aureus, C. albicans)

through cell wall disruption.

Anticancer Potential: Targeted inhibition of VEGFR-2 and DNA demethylase ALKBH2.
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The 2-chloronicotinamide core is amphiphilic and electrophilic. The C2-chlorine is susceptible

to nucleophilic aromatic substitution (

), allowing it to serve as both a final pharmacophore (retaining the Cl for steric/electronic
blocking) and a synthetic precursor for fused heterocycles (e.g., pyrido[2,3-d]pyrimidines).

General Synthesis Scheme
The most common synthetic route involves the activation of 2-chloronicotinic acid to its acid

chloride, followed by nucleophilic attack by an amine or hydrazine.
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Figure 1: General synthetic pathway for accessing 2-chloronicotinamide libraries.

Therapeutic Area 1: Agrochemicals (Herbicides)
Recent literature highlights N-(arylmethoxy)-2-chloronicotinamides as potent herbicides.[1][2][3]

Unlike traditional nicotinamides that may act as vitamin mimics, these derivatives often target

specific plant enzymes or growth pathways.

Key Findings
Target Species: Highly effective against monocotyledonous weeds such as Agrostis

stolonifera (bentgrass) and Lemna paucicostata (duckweed).[1][2]

Lead Compound: Compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide).[1][2][3]

Potency: Demonstrates micromolar efficacy superior to some commercial standards.[3]

Data Summary: Herbicidal Efficacy (Duckweed Model)
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Compound
Structure
Description

IC50 (μM) Relative Potency

5f

2-Cl-N-((3,4-Cl2-

benzyl)oxy)-

nicotinamide

7.8 High

Propanil Commercial Standard 2.0 Very High

Clomazone Commercial Standard 125.0 Low

5a
2-Cl-N-(benzyloxy)-

nicotinamide
>100 Inactive

Insight: The addition of the 3,4-dichloro substitution on the benzyl ring (Compound 5f) results in

a >10-fold increase in activity compared to the unsubstituted benzyl analog, highlighting the

importance of lipophilicity and halogen bonding in the active site.

Therapeutic Area 2: Oncology (VEGFR-2 Inhibition)
In drug development, 2-chloronicotinamide derivatives (and their C2-substituted progeny)

function as Type II kinase inhibitors. They occupy the ATP-binding pocket of Vascular

Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical driver of tumor angiogenesis.

Mechanism of Action
Hinge Region Binding: The amide nitrogen and carbonyl oxygen form hydrogen bonds with

the kinase hinge region (Cys919 in VEGFR-2).

Hydrophobic Tail: Substituents on the amide nitrogen extend into the hydrophobic back

pocket, stabilizing the inactive conformation (DFG-out).

Data Summary: Antiproliferative Activity
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Compound Target Cell Line / Enzyme IC50

Cmpd 8 VEGFR-2 Enzymatic Assay 77.02 nM

Cmpd 8 Colon Cancer HCT-116 5.4 μM

Cmpd 8 Liver Cancer HepG2 7.1 μM

Sorafenib VEGFR-2 (Control) Enzymatic Assay 53.65 nM

Insight: While slightly less potent than Sorafenib, the nicotinamide derivatives offer a distinct

solubility profile and synthetic accessibility, making them valuable lead candidates for scaffold

hopping.

Therapeutic Area 3: Antimicrobial & Antifungal
The scaffold exhibits broad-spectrum activity against drug-resistant pathogens.[4] The 2-chloro

group is often critical here; however, some studies utilize it as a leaving group to introduce

flexible chiral chains that disrupt fungal cell walls.

Key Pathogens & Activity[4][5][6]
Fungal:Candida albicans, Botryosphaeria berengriana.

Bacterial:Staphylococcus aureus (MRSA), Pseudomonas aeruginosa.

Protocol Spotlight: Antimicrobial Susceptibility Testing
Method: Broth Microdilution (EUCAST Guidelines)[5][6]

Stock Prep: Dissolve derivative in DMSO to 10 mM.

Inoculum: Adjust bacterial suspension to

CFU/mL.

Dilution: Serial 2-fold dilutions of the compound in Mueller-Hinton broth.

Incubation: 37°C for 24 hours.
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Readout: Determine Minimum Inhibitory Concentration (MIC) via optical density (

).

Structure-Activity Relationship (SAR) Map
The biological activity of 2-chloronicotinamides is governed by strict steric and electronic rules.

The following diagram maps the permissible modifications.
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Figure 2: SAR Map detailing the functional requirements for Herbicidal vs. Anticancer activity.

Experimental Protocol: Synthesis of N-
(Arylmethoxy)-2-chloronicotinamide
Adapted from J. Agric. Food Chem. 2021.[3][7]

Objective: Synthesize a library of herbicidal candidates.

Reagents:

2-Chloronicotinic acid (1.0 eq)

Oxalyl chloride (1.5 eq)
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Substituted benzyloxyamine hydrochloride (1.1 eq)

Triethylamine (TEA) (2.5 eq)

Dichloromethane (DCM) (Anhydrous)

DMF (Catalytic amount)

Step-by-Step Methodology:

Acid Chloride Formation: In a round-bottom flask, dissolve 2-chloronicotinic acid (5 mmol) in

anhydrous DCM (20 mL). Add 2 drops of DMF.

Activation: Add oxalyl chloride (7.5 mmol) dropwise at 0°C. Stir at room temperature for 4

hours until gas evolution ceases.

Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to yield

crude 2-chloronicotinoyl chloride.

Coupling: Redissolve the acid chloride in DCM (10 mL). Cool to 0°C.

Addition: Slowly add a mixture of the benzyloxyamine hydrochloride (5.5 mmol) and TEA

(12.5 mmol) in DCM (10 mL).

Reaction: Stir at room temperature overnight. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

Workup: Wash the reaction mixture with water (2 x 20 mL), 5% HCl (1 x 20 mL), and brine.

Dry over anhydrous

.

Purification: Concentrate and purify via silica gel column chromatography (Eluent: Petroleum

ether/Ethyl acetate) to afford the target solid.

Validation:

1H NMR (DMSO-d6): Look for characteristic pyridine protons (~8.5 ppm, dd) and the

benzylic methylene singlet (~5.0 ppm).
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Yield: Expected range 70–85%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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